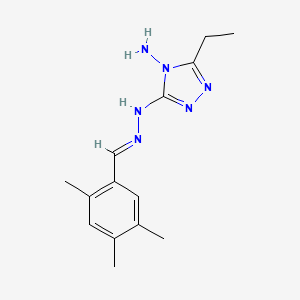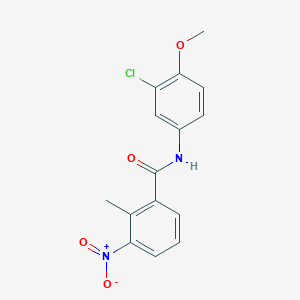![molecular formula C10H8ClNO5 B5786062 [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid, also known as 2,4-Dinitrophenyl 2-chloro-4-(2-nitrovinyl)phenyl ether, is an organic compound that has been widely used as a herbicide in agriculture. It belongs to the family of phenoxyacetic acids and is a potent selective herbicide that is used to control broadleaf weeds in crops such as wheat, corn, soybeans, and rice.
Wirkmechanismus
The mechanism of action of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce chlorophyll content, and disrupt the photosynthetic process. It has also been shown to induce oxidative stress and DNA damage in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid in lab experiments is its potent herbicidal properties, which make it an effective tool for studying plant growth and development. However, its toxicity and potential environmental impact limit its use in certain experiments, and caution must be taken when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for research on [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid. One area of focus is the development of new herbicides that are more effective and environmentally friendly. Another area of focus is the potential use of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid in the treatment of cancer, as more research is needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, further research is needed to understand the potential ecological impact of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid and to develop strategies for minimizing its impact on the environment.
Synthesemethoden
The synthesis of [2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid can be achieved through several methods. One of the most common methods is the reaction between 2-chloro-4-nitrophenol and 2-nitroethanol in the presence of a base such as sodium hydroxide. The resulting product is then esterified with chloroacetic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid has been extensively studied for its herbicidal properties and its potential use in agriculture. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-[(E)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-8-5-7(3-4-12(15)16)1-2-9(8)17-6-10(13)14/h1-5H,6H2,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSKRZYQZJIBM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-chloro-4-[(E)-2-nitroethenyl]phenoxy}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)